
N-(1-(benzofuran-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It is a core structure in many biologically active compounds.
Synthesis Analysis
The synthesis of benzofuran derivatives has been achieved through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives plays a crucial role in determining their pharmacological properties. The pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist has led to the identification of compounds with improved physicochemical properties and metabolic stability.
Chemical Reactions Analysis
Benzofuran derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- The synthesis and oxidation of tetrahydrobenzofurans provide a foundation for understanding the chemical transformations and synthetic routes that could be applicable to N-(1-(benzofuran-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide. These processes highlight the versatility of benzofuran derivatives in chemical synthesis and their potential modifications for desired properties (Levai et al., 2002).
Antimicrobial and Antioxidant Activities
- The synthesis of novel benzodifuranyl compounds and their derivatives demonstrates antimicrobial and anti-inflammatory potential, suggesting that compounds with benzofuran moieties, like this compound, may possess similar biological activities and could be explored for these properties (Abu‐Hashem et al., 2020).
Fluorescent Probes and Materials Science
- The development of fluorescent probes based on benzofuran derivatives indicates the application of such compounds in materials science, particularly in the creation of fluorescent materials for biological and chemical sensing. This suggests a potential research avenue for this compound in developing novel fluorescent probes or materials with unique photophysical properties (Bodke et al., 2013).
Antifungal Potential
- Benzofuran-1,2,3-triazole hybrids have been investigated for their fungicidal preservative properties, providing insights into the potential application of benzofuran derivatives in preserving materials against fungal degradation. This could hint at the application of this compound in similar contexts, either as a preservative agent or in the development of antifungal materials (Abedinifar et al., 2020).
Mechanism of Action
While the specific mechanism of action for “N-(1-(benzofuran-2-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide” is not available, benzofuran derivatives have been found to exhibit various biological activities. For example, some benzofuran derivatives have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10(18-17(20)16-11(2)19-22-12(16)3)8-14-9-13-6-4-5-7-15(13)21-14/h4-7,9-10H,8H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYSCXUKGLTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-amine;hydrochloride](/img/structure/B2882356.png)
![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)
![3-[({[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2882361.png)
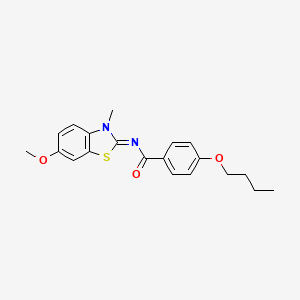
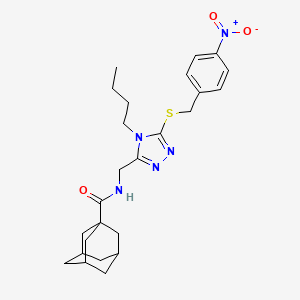
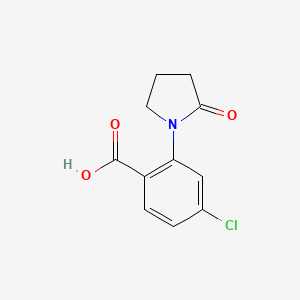
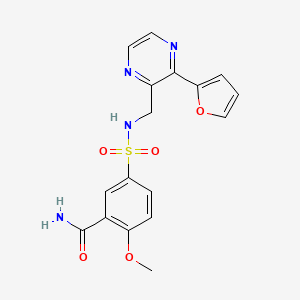
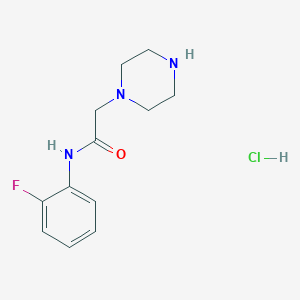
![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B2882368.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)
